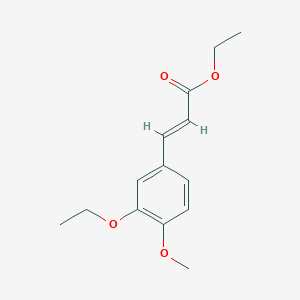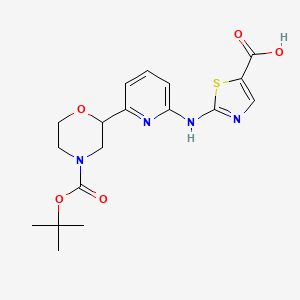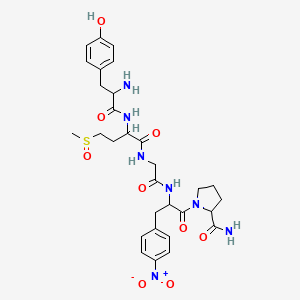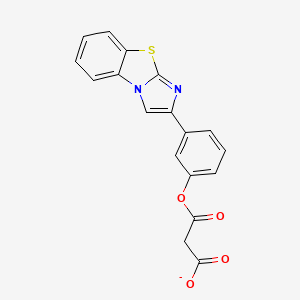
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-((R)-(2-(Dicyclohexilfosfanil)fenil)(naftalen-2-il)metil)-2-metilpropano-2-sulfinamida es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su intrincada estructura, que incluye un anillo de naftaleno, un grupo diciclohexilfosfanil y una porción de sulfinamida. Su configuración única lo convierte en un valioso objeto de estudio en química orgánica, particularmente en la síntesis de nuevos materiales y catalizadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-N-((R)-(2-(Dicyclohexilfosfanil)fenil)(naftalen-2-il)metil)-2-metilpropano-2-sulfinamida generalmente implica múltiples pasos, incluyendo la formación de compuestos intermedios. Un enfoque común es la reacción de derivados de naftaleno con cloruro de diciclohexilfosfanil en condiciones controladas para formar el naftaleno sustituido con fosfanil. Este intermedio se hace reaccionar luego con un precursor de sulfinamida en presencia de un catalizador adecuado para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de sistemas de microreactores de flujo, que ofrecen una mayor eficiencia y sostenibilidad en comparación con los procesos tradicionales por lotes. Estos sistemas permiten un control preciso de las condiciones de reacción, lo que lleva a rendimientos más altos y una reducción de residuos .
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-N-((R)-(2-(Dicyclohexilfosfanil)fenil)(naftalen-2-il)metil)-2-metilpropano-2-sulfinamida sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfinamida a aminas.
Sustitución: El anillo de naftaleno puede sufrir reacciones de sustitución electrofílica aromática.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y electrófilos como el bromo para las reacciones de sustitución .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y derivados de naftaleno sustituidos .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como ligando en la síntesis de complejos metálicos, que sirven como catalizadores en diversas reacciones orgánicas. Su estructura única permite la formación de complejos estables con metales de transición, mejorando su actividad catalítica .
Biología y medicina
En biología y medicina, (R)-N-((R)-(2-(Dicyclohexilfosfanil)fenil)(naftalen-2-il)metil)-2-metilpropano-2-sulfinamida se estudia por sus posibles aplicaciones terapéuticas. Ha mostrado promesa en el desarrollo de nuevos medicamentos dirigidos a enzimas y receptores específicos .
Industria
En el sector industrial, este compuesto se utiliza en la producción de materiales avanzados, incluyendo polímeros y nanomateriales. Su capacidad para formar complejos estables con metales lo hace valioso en el desarrollo de nuevos materiales con propiedades mejoradas .
Mecanismo De Acción
El mecanismo de acción de (R)-N-((R)-(2-(Dicyclohexilfosfanil)fenil)(naftalen-2-il)metil)-2-metilpropano-2-sulfinamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo fosfanil del compuesto puede coordinarse con iones metálicos, facilitando las reacciones catalíticas. Además, la porción de sulfinamida puede interactuar con moléculas biológicas, modulando su actividad y conduciendo a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
(R)-Metil 2-amino-2-(naftalen-2-il)propanoato: Este compuesto comparte el anillo de naftaleno pero difiere en sus grupos funcionales.
Ésteres aromáticos sustituidos con naftaleno: Estos compuestos tienen estructuras aromáticas similares pero difieren en sus sustituyentes y reactividad general.
Unicidad
(R)-N-((R)-(2-(Dicyclohexilfosfanil)fenil)(naftalen-2-il)metil)-2-metilpropano-2-sulfinamida es único debido a su combinación de un grupo fosfanil y una porción de sulfinamida, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C33H44NOPS |
|---|---|
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37?/m1/s1 |
Clave InChI |
MCSYWJVKLCHPNB-ZIQZBVCVSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
SMILES canónico |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)


![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)


![N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298774.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)


![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)
![7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298798.png)
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
